molecular formula C21H18FNO4S2 B14973463 methyl 4-fluoro-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate

methyl 4-fluoro-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate

Cat. No.: B14973463
M. Wt: 431.5 g/mol
InChI Key: AWCDLDHMCFXIEA-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a fluorine atom, a sulfonyl group, and a carboxylate ester group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride derivative.

    Esterification: The carboxylate ester group is formed through an esterification reaction involving the carboxylic acid derivative and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group and fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate
  • Methyl 4-bromo-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 4-fluoro-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18FNO4S2

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 4-fluoro-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H18FNO4S2/c1-27-21(24)19-20(18-16(22)8-5-9-17(18)28-19)29(25,26)23-12-10-15(11-13-23)14-6-3-2-4-7-14/h2-10H,11-13H2,1H3

InChI Key

AWCDLDHMCFXIEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCC(=CC3)C4=CC=CC=C4

Origin of Product

United States

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